

Crystal Structure of 4-(4-Fluorophenyl)piperidine: A Technical Guide

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Compound of Interest

Compound Name: 4-(4-Fluorophenyl)piperidine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystallographic structure of **4-(4-Fluorophenyl)piperidine**. Due to the limited availability of the complete crystal structure of the title compound in publicly accessible databases, this guide presents the crystallographic data of a closely related analog, 4-(4-Chlorophenyl)piperidin-4-ol, to offer valuable structural insights. This guide also details the experimental protocols for crystal structure determination and explores potential biological signaling pathways associated with this class of compounds.

Representative Crystallographic Data: 4-(4-Chlorophenyl)piperidin-4-ol

The following table summarizes the single-crystal X-ray diffraction data for 4-(4-Chlorophenyl)piperidin-4-ol, a structurally similar compound to **4-(4-Fluorophenyl)piperidine**. This data provides a reasonable approximation of the expected crystal system, space group, and unit cell dimensions.^{[1][2][3]}

Parameter	Value
Chemical Formula	C ₁₁ H ₁₄ ClNO
Formula Weight	211.68
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	11.3706 (10)
b (Å)	9.5204 (8)
c (Å)	10.6164 (9)
α (°)	90
β (°)	108.458 (8)
γ (°)	90
Volume (Å ³)	1090.13 (16)
Z	4
Temperature (K)	295
Radiation type	Cu Kα
Wavelength (Å)	1.54178

Experimental Protocols

The determination of the crystal structure of a small organic molecule like **4-(4-Fluorophenyl)piperidine** involves two primary stages: crystallization to obtain high-quality single crystals and subsequent analysis by X-ray diffraction.

Crystallization of 4-(4-Fluorophenyl)piperidine

Obtaining diffraction-quality crystals is a critical first step. The following are common crystallization techniques applicable to piperidine derivatives:

- Slow Evaporation:

- Dissolve the purified **4-(4-Fluorophenyl)piperidine** in a suitable solvent (e.g., ethanol, methanol, acetonitrile) to create a saturated or near-saturated solution.^{[4][5]}
- Filter the solution to remove any particulate matter.
- Loosely cover the container to allow for the slow evaporation of the solvent at room temperature in a vibration-free environment.
- Monitor for crystal growth over several days to weeks.
- Solvent-Antisolvent Diffusion:
 - Dissolve the compound in a "good" solvent in which it is highly soluble.
 - Carefully layer a "poor" solvent (an antisolvent in which the compound is insoluble but miscible with the good solvent) on top of the solution.
 - Diffusion at the interface of the two solvents will gradually decrease the solubility of the compound, promoting crystallization.
- Cooling Crystallization:
 - Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
 - Slowly cool the solution to room temperature, and then further cool in a refrigerator or cold bath. The decrease in solubility upon cooling will induce crystallization.

Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable crystals are obtained, their three-dimensional structure can be determined using SC-XRD.

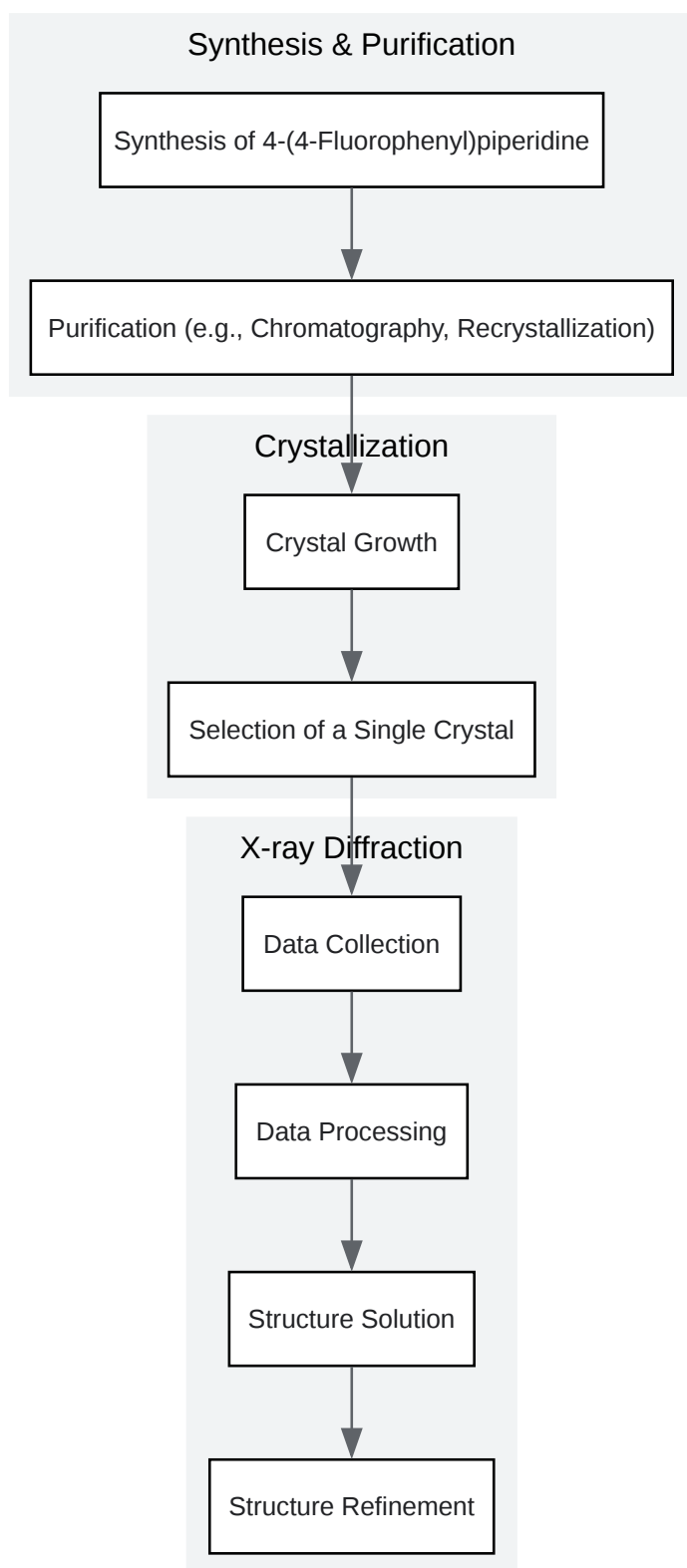
- Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected and mounted on a goniometer head.^[6]
- Data Collection:

- The mounted crystal is placed in a single-crystal X-ray diffractometer.[7]
- The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
- A monochromatic X-ray beam (commonly from a Cu or Mo source) is directed at the crystal.[6][7]
- As the crystal is rotated, a series of diffraction patterns are collected by a detector.[8]
- Data Processing and Structure Solution:
 - The collected diffraction data are processed to determine the unit cell parameters and space group.
 - The intensities of the diffracted X-rays are used to calculate the electron density map of the crystal.
 - From the electron density map, the positions of the individual atoms are determined, and a molecular model is built.
- Structure Refinement: The initial model is refined against the experimental data to improve the accuracy of bond lengths, bond angles, and other structural parameters.

Visualizations

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule.

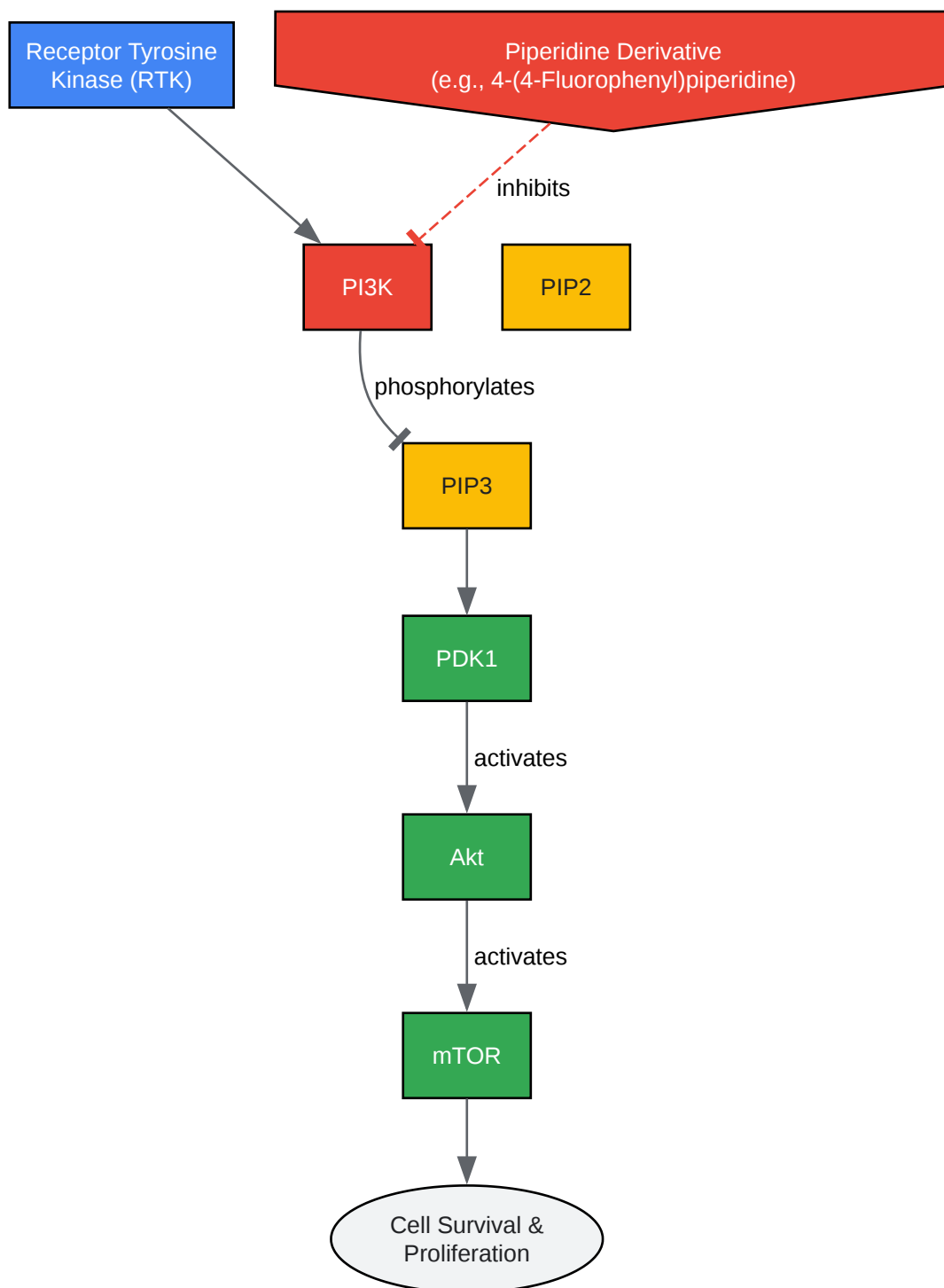


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Experimental workflow for crystal structure determination.

Potential Signaling Pathway: PI3K/Akt

Piperidine derivatives are known to exhibit a wide range of biological activities and can modulate various signaling pathways.[9] One such pathway that is a common target for therapeutic intervention is the PI3K/Akt signaling cascade, which plays a crucial role in cell survival, proliferation, and metabolism.[9][10][11]



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Potential inhibition of the PI3K/Akt signaling pathway.

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